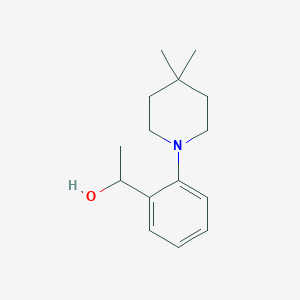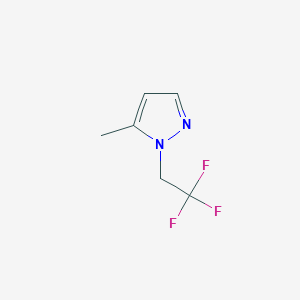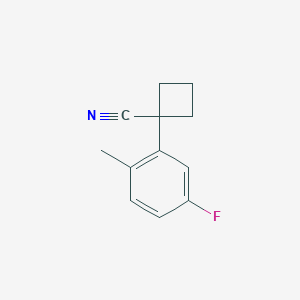
3-Hydroxy-5,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-dimethylpyrrolidin-2-one is a five-membered lactam with a hydroxyl group and two methyl groups attached to the pyrrolidinone ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydroxyl group and the dimethyl substitution makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the pyrrolidinone ring with the desired substituents . Another approach involves the reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrrolidinone ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5,5-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-5,5-dimethylpyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the reagents used.
Scientific Research Applications
3-Hydroxy-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5,5-Dimethylpyrrolidin-2-one: Lacks the hydroxyl group, which may reduce its biological activity.
3-Hydroxy-1,5-dihydro-pyrrol-2-one: Similar structure but different substitution pattern, leading to different biological properties.
Uniqueness: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the dimethyl groups enhances its potential as a versatile bioactive compound .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4(8)5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9) |
InChI Key |
XRVSMTBVYYJYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)N1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


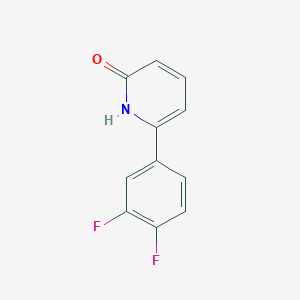
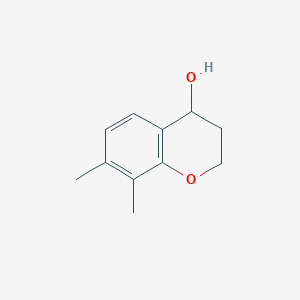
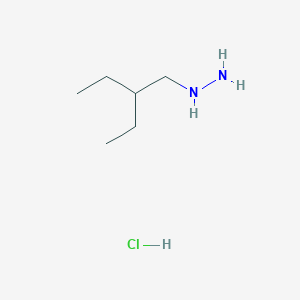
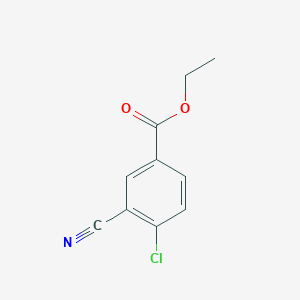
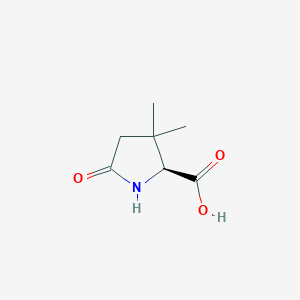
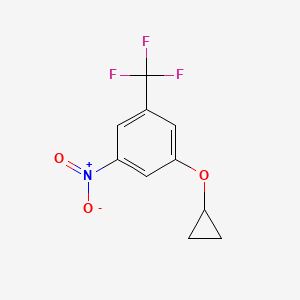
![(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722033.png)

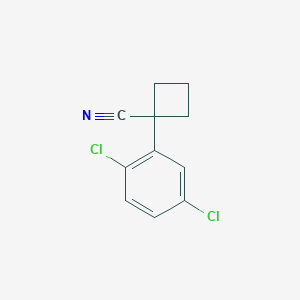
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
